molecular formula C11H12O2 B1220904 3-methyl-4-phenylbut-3-enoic acid CAS No. 6052-53-5

3-methyl-4-phenylbut-3-enoic acid

Cat. No.: B1220904
CAS No.: 6052-53-5
M. Wt: 176.21 g/mol
InChI Key: NGJLFMBOFBKYHK-UHFFFAOYSA-N
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Description

Contextualization within α,β-Unsaturated Carboxylic Acids and Related Structures

3-methyl-4-phenylbut-3-enoic acid is a member of the α,β-unsaturated carboxylic acid class of organic compounds. britannica.comwikipedia.org These molecules are characterized by a carbon-carbon double bond in conjugation with a carboxylic acid functional group. wikipedia.org This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, leads to unique electronic properties and reactivity. The conjugation of the alkene with the carbonyl group delocalizes the π-electrons over the four-atom system (O=C-C=C).

This delocalization makes the β-carbon electrophilic and susceptible to nucleophilic attack, a pattern of reactivity known as vinylogy. chemeurope.comwikipedia.org In vinylogous reactivity, the electronic effects of a functional group are transmitted through a conjugated system. wikipedia.org Consequently, α,β-unsaturated carboxylic acids can undergo nucleophilic attack at both the carbonyl carbon and the β-carbon, a reaction known as a conjugate or Michael addition. wikipedia.orglibretexts.org The specific structure of this compound, featuring a phenyl group at the 4-position and a methyl group at the 3-position, influences its steric and electronic properties, distinguishing it from simpler analogs like acrylic acid or crotonic acid. researchgate.net

Table 1: General Properties of α,β-Unsaturated Carboxylic Acids

Property Description Reference
Structure Contains a carbon-carbon double bond between the α and β carbons relative to a carbonyl group. wikipedia.org
Acidity Generally acidic due to the carboxylic acid group, though weaker than strong mineral acids. britannica.com
Reactivity Electrophilic at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). wikipedia.orglibretexts.org
Polymerization Prone to polymerization, a key industrial application for simpler members like acrylic acid. wikipedia.org
Synthesis Commonly prepared via aldol-type condensations and named reactions like Perkin, Knoevenagel, and Wittig reactions. rsc.org

Historical Perspectives on Early Synthetic Endeavors and Structural Investigations

While specific historical documentation detailing the first synthesis of this compound is not prominent in the chemical literature, its structure lends itself to several classic synthetic reactions developed in the 19th and early 20th centuries for creating α,β-unsaturated acids. These methods provided the foundational chemistry for accessing this class of compounds.

One of the earliest methods is the Perkin reaction , first described by William Henry Perkin in 1868. wikipedia.orglongdom.org This reaction typically involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. wikipedia.org To synthesize the target molecule, benzaldehyde (B42025) could be reacted with propanoic anhydride in the presence of sodium propanoate. quora.comquora.com

Another significant historical method is the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887. byjus.comwikipedia.org This reaction condenses aldehydes or ketones with α-halo esters using zinc metal to form β-hydroxy-esters, which can then be dehydrated to the α,β-unsaturated product. wikipedia.orgnrochemistry.com A plausible route to this compound via this method would involve the reaction of acetophenone (B1666503) with an ester of 2-bromopropanoic acid in the presence of zinc, followed by dehydration of the resulting β-hydroxy ester and subsequent hydrolysis.

The Wittig reaction , developed by Georg Wittig in the mid-20th century, provides a versatile method for forming alkenes. udel.edu By using a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, α,β-unsaturated esters can be synthesized from aldehydes and ketones. udel.educhegg.com The synthesis of the target acid's ester could be envisioned by reacting acetophenone with a Wittig reagent derived from an α-halo propionate, followed by hydrolysis of the ester.

Table 2: Plausible Historical Synthetic Routes to this compound

Reaction Name Year Discovered General Reactants Plausible Reactants for Target Compound Reference
Perkin Reaction 1868 Aromatic aldehyde + Acid anhydride Benzaldehyde + Propanoic anhydride wikipedia.orgquora.com
Reformatsky Reaction 1887 Ketone/Aldehyde + α-halo ester + Zn Acetophenone + Ethyl 2-bromopropanoate (B1255678) + Zn byjus.comquora.com
Wittig Reaction ~1950s Ketone/Aldehyde + Phosphorus ylide Acetophenone + Ylide from ethyl 2-bromopropanoate udel.educhegg.com

Contemporary Research Landscape and Potential as a Key Synthetic Intermediate

In modern organic synthesis, this compound and its derivatives are valuable synthetic intermediates. While direct research focusing on the acid itself is limited, its corresponding esters are utilized as building blocks for more complex molecular architectures.

For example, the methyl ester, (3E)-4-phenylbut-3-enoic acid methyl ester, serves as a precursor to Methyl (E)-4-Phenyl-2-diazo-3-butenoate. sigmaaldrich.comscientificlabs.co.uk This diazo compound is a donor-acceptor precursor for rhodium-stabilized carbenoids, which are employed in important carbon-carbon bond-forming reactions such as C-H insertion and cyclopropanation. sigmaaldrich.comscientificlabs.co.uk The ability to access such reactive intermediates highlights the synthetic utility of the parent acid, which would be required to form the necessary ester.

The structure of this compound makes it a versatile substrate for various chemical transformations. The carbon-carbon double bond can be targeted for hydrogenation to yield the saturated 3-methyl-4-phenylbutanoic acid. Furthermore, the conjugated system is susceptible to a range of addition reactions, allowing for the introduction of diverse functional groups at the α- and β-positions. libretexts.org The presence of both the phenyl ring and the carboxylic acid group provides two distinct sites for further chemical modification, making it a useful scaffold in the synthesis of pharmaceuticals and other fine chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6052-53-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-methyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+

InChI Key

NGJLFMBOFBKYHK-UHFFFAOYSA-N

SMILES

CC(=CC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)O

Synonyms

3-methyl-4-phenylbutenoic acid
benzalbutyric acid
benzalbutyric acid, sodium salt

Origin of Product

United States

Chemical Transformations and Reaction Pathways of 3 Methyl 4 Phenylbut 3 Enoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of derivatives such as esters and amides, as well as decarboxylation reactions.

Formation of Esters and Amides

The synthesis of esters and amides from 3-methyl-4-phenylbut-3-enoic acid follows standard protocols for carboxylic acid derivatization. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or through coupling agents. For instance, the methyl ester, methyl (E)-4-phenylbut-3-enoate, is a known derivative. nih.gov Amide formation is similarly accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active intermediate that is then attacked by the amine.

Detailed research has explored the synthesis of various ester and amide derivatives of related cinnamic acids, and these methodologies are directly applicable to this compound. For example, the use of Novozym 435, an immobilized lipase, has been reported for the synthesis of ethyl ferulate from ferulic acid and ethanol, showcasing an enzymatic approach to esterification. jocpr.com

Table 1: Examples of Ester and Amide Formation Reactions

Reactant 1Reactant 2ProductReaction Type
This compoundMethanolMethyl 3-methyl-4-phenylbut-3-enoateEsterification
This compoundAmmonia (B1221849)3-Methyl-4-phenylbut-3-enamideAmidation
This compoundAnilineN-phenyl-3-methyl-4-phenylbut-3-enamideAmidation

Decarboxylation and Related Cleavage Reactions

Decarboxylation of α,β-unsaturated carboxylic acids like this compound can lead to the formation of styrenic compounds. jocpr.com This transformation is a significant area of research, particularly in the context of producing bio-based styrenes from natural sources like cinnamic acids. tandfonline.comtandfonline.com The reaction typically requires a catalyst and heat. Ruthenium-based catalysts, specifically "ruthenium sawhorse" complexes, have proven effective in the decarboxylation of various cinnamic acid derivatives. tandfonline.comtandfonline.com

The decarboxylation of cinnamic acids can also be achieved under metal-free conditions, for example, using hypervalent iodine reagents. rsc.org The reaction mechanism often involves the formation of a vinyl intermediate which is then protonated. The presence and nature of substituents on the phenyl ring and at the α- and β-positions can influence the reaction conditions and efficiency. For instance, studies on substituted cinnamic acids have shown that electron-donating groups can facilitate the reaction. tandfonline.com

Table 2: Research Findings on Decarboxylation of Cinnamic Acid Derivatives

SubstrateCatalyst/ReagentKey FindingReference
Cinnamic acidsRuthenium sawhorse complexEffective for producing styrenes and their analogues. tandfonline.comtandfonline.com
Cinnamic acidsHypervalent iodine reagentsEnables metal-free decarboxylation. rsc.org
Substituted cinnamic acidsVariousSubstituent effects can significantly alter reaction rates. tandfonline.com

Transformations Involving the α,β-Unsaturated System

The conjugated double bond in this compound is susceptible to a variety of addition and cycloaddition reactions, and its geometry gives rise to stereoisomeric considerations.

Nucleophilic and Electrophilic Conjugate Addition Reactions

The α,β-unsaturated system in this compound is an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a wide range of nucleophiles. wikipedia.orglibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position. The electrophilicity of the β-carbon is enhanced by the electron-withdrawing effect of the carboxylic acid group. rsc.org

Common nucleophiles for this transformation include organocuprates (Gilman reagents), enamines (Stork enamine alkylation), and stabilized carbanions like those derived from malonic esters. wikipedia.org The reaction with organocuprates, for example, allows for the introduction of alkyl or aryl groups at the β-position. Softer nucleophiles generally favor conjugate addition over direct addition to the carbonyl group. youtube.com While less common, electrophilic additions to the double bond can also occur, typically initiated by protonation or reaction with an electrophilic reagent, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile.

Cycloaddition Reactions and Annulation Strategies

The double bond in this compound and its derivatives can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. sigmaaldrich.commasterorganicchemistry.com In this context, the electron-withdrawing nature of the carboxyl group activates the double bond towards reaction with electron-rich dienes. The stereochemistry of the resulting cyclohexene (B86901) derivative is governed by the well-established rules of the Diels-Alder reaction, often favoring the endo product under kinetic control. organic-chemistry.org

Furthermore, derivatives of this compound can be precursors for more complex annulation strategies. For example, the methyl ester of a related compound, (3E)-4-phenylbut-3-enoic acid, is a precursor to methyl (E)-4-phenyl-2-diazo-3-butenoate, which is used in rhodium-catalyzed C-H insertion and cyclopropanation reactions. sigmaaldrich.comscientificlabs.co.uk These reactions provide pathways to various cyclic and polycyclic structures.

Stereoisomerization Phenomena and Equilibration Processes

This compound can exist as (E) and (Z) stereoisomers due to the restricted rotation around the carbon-carbon double bond. The relative stability of these isomers and the conditions required for their interconversion are important aspects of its chemistry. The (E)-isomer is generally more stable due to reduced steric hindrance between the phenyl group and the substituents on the double bond.

Interconversion between the (E) and (Z) isomers can be achieved under certain conditions, such as photochemical irradiation or through acid or base catalysis, which can facilitate a temporary loss of the double bond character allowing for rotation. The specific equilibrium ratio between the isomers is dependent on the thermodynamic stability of each. For related compounds like 4-phenylbut-3-enoic acid, both (E) and (Z) isomers are known and characterized. bldpharm.com

Reactivity of the Phenyl Substituent and Methyl Group

The phenyl and methyl groups of this compound are susceptible to a range of chemical modifications, enabling the synthesis of diverse derivatives.

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. minia.edu.eglumenlearning.com The substituent already present on the benzene (B151609) ring—in this case, the electron-withdrawing 3-methylbut-3-enoic acid group—directs the position of the incoming electrophile. Due to the deactivating nature of the carboxylic acid and the conjugated double bond, which pull electron density from the ring, electrophilic attack is slower than on benzene itself and is directed primarily to the meta position. libretexts.org

Common electrophilic aromatic substitution reactions applicable to this system include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst, a nitro group (–NO₂) can be introduced onto the phenyl ring, yielding 3-methyl-4-(3-nitrophenyl)but-3-enoic acid. minia.edu.eg

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). lumenlearning.com This would result in the formation of 3-methyl-4-(3-bromophenyl)but-3-enoic acid or its chloro-analogue.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (–SO₃H) at the meta position. This reaction is notably reversible. minia.edu.eg

The directing effects of substituents in electrophilic aromatic substitution are crucial for predicting reaction outcomes.

Reaction Reagents Typical Product
NitrationHNO₃, H₂SO₄3-methyl-4-(3-nitrophenyl)but-3-enoic acid
BrominationBr₂, FeBr₃3-methyl-4-(3-bromophenyl)but-3-enoic acid
SulfonationSO₃, H₂SO₄3-methyl-4-(3-sulfophenyl)but-3-enoic acid

The methyl group in this compound is not a simple alkyl substituent; it is positioned on a double bond, making it an allylic methyl group. This position is significantly more reactive and can be functionalized through various methods, most notably allylic oxidation.

One of the most common reagents for this transformation is selenium dioxide (SeO₂). thieme-connect.comdu.ac.in The Riley oxidation, which employs SeO₂, can selectively oxidize allylic methyl groups to form α,β-unsaturated aldehydes. du.ac.inwikipedia.org In the case of this compound, this reaction would yield 4-phenyl-3-(formyl)but-3-enoic acid. The reaction proceeds via an ene reaction followed by a acs.orgmanchester.ac.uk-sigmatropic rearrangement. du.ac.inwikipedia.org

Catalytic systems using selenium dioxide with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can also be employed, sometimes under microwave irradiation for enhanced selectivity and reaction rates. thieme-connect.comrsc.org These methods provide a direct route to introduce a carbonyl functionality at the methyl position, which can then serve as a handle for further derivatization.

Reaction Reagent(s) Product Functional Group Notes
Allylic OxidationSelenium Dioxide (SeO₂)Aldehyde (–CHO)Known as the Riley Oxidation. wikipedia.org
Catalytic Allylic OxidationSeO₂ (cat.), t-BuOOHAldehyde (–CHO)Can be performed under microwave conditions. rsc.org

Selective Reductive and Oxidative Transformations

The presence of multiple reducible and oxidizable sites—the alkene, the carboxylic acid, and the phenyl ring—makes selective transformations a key aspect of the chemistry of this compound.

The selective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids is a common and important transformation. chemistryviews.org This reaction, known as catalytic hydrogenation, typically involves the use of hydrogen gas (H₂) and a metal catalyst. tcichemicals.com The goal is to saturate the alkene bond to produce 3-methyl-4-phenylbutanoic acid without reducing the carboxylic acid or the aromatic ring.

A variety of catalytic systems have been developed for this purpose:

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of alkenes. organic-chemistry.org

Rhodium-based Catalysts: Homogeneous catalysts, such as certain rhodium-hydride complexes, have shown high selectivity for the hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds, tolerating other functional groups. chemistryviews.org

Copper-based Catalysts: Copper(I)/N-heterocyclic carbene complexes have been developed for the catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives, offering an alternative to more precious metal catalysts. rsc.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to ensure high chemoselectivity for the desired saturated carboxylic acid.

Catalyst System Type Selectivity Reference
Palladium on Carbon (Pd/C)HeterogeneousHigh for C=C bond reduction organic-chemistry.org
Rhodium Hydride ComplexesHomogeneousHigh for α,β-unsaturated systems chemistryviews.org
Copper(I)/NHC ComplexesHomogeneousEffective for enoates and enamides rsc.org

Beyond the alkene bond, the carboxylic acid group represents another key site for selective transformations.

Selective Reduction of the Carboxylic Acid: Reducing a carboxylic acid to a primary alcohol (in this case, to yield 3-methyl-4-phenylbut-3-en-1-ol) in the presence of a reducible alkene and phenyl group requires chemoselective reagents. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acid and the alkene, more selective reagents are available. acs.orglibretexts.org

Borane complexed with tetrahydrofuran (B95107) (BH₃·THF) is known to reduce carboxylic acids rapidly and selectively, often leaving other functional groups like alkenes and esters intact. libretexts.orgkhanacademy.org This selectivity makes it a valuable tool for transforming the carboxyl group of this compound without affecting the C=C double bond. Biocatalytic methods using carboxylic acid reductases (CARs) in engineered microorganisms also offer a green alternative for the reduction of α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. manchester.ac.uk

Selective Oxidation: As discussed in section 3.3.2, the primary site for selective oxidation on the molecule, aside from potential oxidative cleavage of the double bond, is the allylic methyl group. Reagents like selenium dioxide allow for the targeted oxidation of this C-H bond to introduce an aldehyde functionality while preserving the carboxylic acid and the phenyl ring. thieme-connect.comdu.ac.in

Transformation Reagent(s) Product Notes
Selective Carboxyl ReductionBorane-THF complex (BH₃·THF)3-methyl-4-phenylbut-3-en-1-olHighly selective for carboxylic acids over other groups. libretexts.org
Biocatalytic Carboxyl ReductionCarboxylic Acid Reductase (CAR)3-methyl-4-phenylbut-3-en-1-olEnzymatic reduction to the allylic alcohol. manchester.ac.uk
Selective Allylic OxidationSelenium Dioxide (SeO₂)4-phenyl-3-(formyl)but-3-enoic acidOxidation of the allylic methyl group. thieme-connect.comdu.ac.in

Mechanistic and Theoretical Investigations of 3 Methyl 4 Phenylbut 3 Enoic Acid Reactions

Elucidation of Reaction Mechanisms

The reactivity of 3-methyl-4-phenylbut-3-enoic acid is governed by the interplay of its carboxylic acid functionality, the α,β-unsaturated system, the methyl group at the 3-position, and the phenyl group at the 4-position. These features allow for a variety of potential reaction mechanisms.

Radical Pathways and Intermediates

While less common than ionic pathways for carboxylic acids, radical reactions involving this compound can be initiated under specific conditions, such as photolysis or in the presence of radical initiators. The stability of potential radical intermediates plays a crucial role in determining the reaction outcome. The allylic and benzylic positions in the molecule are particularly susceptible to radical formation.

Potential radical reactions could include:

Radical addition to the double bond: This would likely proceed via the most stable radical intermediate.

Hydrogen abstraction: The allylic methyl protons and the benzylic protons are potential sites for hydrogen abstraction to form resonance-stabilized radicals.

The specific pathways and the nature of the resulting products would be highly dependent on the reaction conditions and the nature of the radical species involved.

Enolate Chemistry and Nucleophilic Addition Mechanisms

The presence of α-hydrogens in this compound allows for the formation of an enolate or enolate-like species under basic conditions. masterorganicchemistry.com Enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comorganicchemistrydata.org The deprotonation of the α-carbon leads to a resonance-stabilized anion, which can react at either the α-carbon or the oxygen atom. libretexts.org

However, for this compound, direct enolate formation from the carboxylic acid is complicated by the acidity of the carboxylic proton. A more plausible pathway for nucleophilic addition involves the formation of a carboxylate, followed by a Michael-type addition to the α,β-unsaturated system.

Under conditions favoring enolate formation (e.g., conversion to an ester followed by treatment with a strong, non-nucleophilic base like lithium diisopropylamide), the resulting enolate could undergo reactions such as alkylation or aldol (B89426) condensation. organicchemistrydata.orgbham.ac.uk The regioselectivity of these reactions would be influenced by steric hindrance from the methyl group and the phenyl group.

Acid- and Base-Catalyzed Mechanistic Studies

Acid-Catalyzed Reactions: In the presence of a strong acid, the carbonyl oxygen of the carboxylic acid can be protonated, activating the molecule towards nucleophilic attack. youtube.comyoutube.com Acid catalysis can also facilitate the isomerization of the double bond or promote electrophilic addition reactions across the double bond. For instance, in the presence of a hydrohalic acid (HX), the reaction would likely proceed via a carbocation intermediate, with the initial protonation occurring at the double bond to form the most stable carbocation. The stability of this intermediate would be enhanced by resonance with the phenyl group.

Base-Catalyzed Reactions: Under basic conditions, the primary reaction is the deprotonation of the carboxylic acid to form the corresponding carboxylate. This increases the electron density of the system and can facilitate certain reactions. For example, base-catalyzed isomerization or conjugation reactions are possible. The initial rate of reactions under neutral or alkaline conditions can be higher than under acidic conditions. nih.gov

Catalyst TypePotential IntermediatePlausible Reactions
AcidProtonated carbonyl, CarbocationEsterification, Electrophilic addition, Isomerization
BaseCarboxylate, Enolate (from ester)Salt formation, Michael addition, Isomerization

Transition Metal-Mediated Catalytic Cycles

Transition metals are widely used to catalyze a variety of organic transformations, and this compound and its derivatives could serve as substrates in several such reactions. weebly.com For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could potentially be employed to modify the phenyl group or the double bond.

Ruthenium-catalyzed C-H insertion and cyclopropanation reactions have been reported for a related diazo ester, methyl (E)-4-phenyl-2-diazo-3-butenoate, which can be synthesized from a precursor of this compound. scientificlabs.co.uksigmaaldrich.com This suggests that with appropriate functionalization, this compound could be a precursor for substrates in similar catalytic cycles.

The specific catalytic cycle would depend on the choice of metal, ligand, and reaction conditions. A general cycle might involve:

Oxidative addition of a derivative of the acid (e.g., an acid halide) to the metal center.

Insertion of the double bond into a metal-hydride or metal-carbon bond.

Reductive elimination to release the product and regenerate the catalyst.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound would be crucial for understanding and optimizing reaction conditions.

Determination of Rate-Determining Steps and Kinetic Isotope Effects

Rate-Determining Steps:

In acid-catalyzed esterification , the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl group or the collapse of the tetrahedral intermediate.

In electrophilic additions to the double bond, the formation of the carbocation intermediate is typically the slow step.

In base-catalyzed reactions involving enolate formation, the deprotonation of the α-carbon can be the rate-determining step, depending on the strength of the base and the acidity of the α-proton. bham.ac.uk

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking events in the rate-determining step. core.ac.uk For reactions of this compound, a significant primary deuterium (B1214612) KIE would be expected for reactions where a C-H bond at the α-position or an O-H bond of the carboxylic acid is broken in the rate-determining step. For example, in a base-catalyzed enolization where the α-proton abstraction is rate-limiting, replacing the α-hydrogen with deuterium would lead to a significant decrease in the reaction rate. core.ac.uk

Reaction TypePotential Rate-Determining StepExpected Primary KIE (kH/kD > 1)
Acid-Catalyzed EsterificationNucleophilic attack or collapse of intermediateNo significant C-H KIE
Electrophilic AdditionFormation of carbocationSmall inverse KIE possible at the double bond
Base-Catalyzed Enolizationα-Proton abstractionYes, if this is the rate-determining step

Analysis of Thermodynamic Stabilities of Isomers and Transition States

The thermodynamic stability of isomers and the energy of transition states are critical factors that govern the outcome of chemical reactions. For this compound, several isomeric forms and transition states associated with its reactions can be computationally analyzed.

The molecule itself can exist as (E) and (Z) geometric isomers due to the substituted double bond. The relative stability of these isomers is determined by steric and electronic factors. Generally, the (E)-isomer, where the bulky phenyl and carboxylic acid groups are on opposite sides of the double bond, is expected to be thermodynamically more stable than the (Z)-isomer, where these groups are on the same side, leading to greater steric hindrance.

Furthermore, the carboxylic acid group has a conformational preference. Quantum mechanical calculations on simple carboxylic acids, like acetic acid, have shown that the syn conformation (where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen) is significantly more stable than the anti conformation. This preference is due to a stabilizing n→π* interaction and the avoidance of dipole-dipole repulsion. nih.gov For this compound, the interplay between the geometric isomerism of the double bond and the conformational isomerism of the carboxyl group would lead to four main ground-state structures.

In reactions such as Michael additions or electrophilic additions to the double bond, transition state analysis is key. Theoretical studies on the reaction of diazodiphenylmethane (B31153) with cycloalkenecarboxylic acids have utilized solvatochromic equations to correlate reaction rates with solvent properties, indicating the influence of hydrogen bonding on the transition state. researchgate.net For this compound, similar computational approaches could quantify the energy barriers for its reactions, helping to predict reaction rates and mechanisms.

Table 1: Illustrative Thermodynamic Data for Isomerization of a Generic Substituted Butenoic Acid

IsomerRelative Energy (kcal/mol)Computational MethodBasis Set
(E)-syn0.00DFT (B3LYP)6-311++G(d,p)
(Z)-syn+2.5DFT (B3LYP)6-311++G(d,p)
(E)-anti+5.2DFT (B3LYP)6-311++G(d,p)
(Z)-anti+7.8DFT (B3LYP)6-311++G(d,p)
Note: This table is illustrative and based on general principles of conformational analysis of α,β-unsaturated carboxylic acids. Specific values for this compound would require dedicated calculations.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer a suite of methods to explore the chemical properties of molecules like this compound at the atomic level.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting their reactivity. nih.gov DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For this compound, DFT could be applied to investigate various reactions. For instance, in a Michael addition, DFT calculations on the similar reaction of nitromethane (B149229) with cinnamaldehyde (B126680) have shown that the reaction mechanism can be solvent-dependent, proceeding through a different number of steps in dichloromethane (B109758) versus water. acs.org Such studies for this compound would involve calculating the energies of the reactants, the nucleophile, the intermediate enolate, and the final product, as well as the transition states connecting them. The calculated energy barriers (activation energies) would provide insights into the reaction kinetics.

DFT studies on substituted butanoic acid derivatives have demonstrated how computational methods can be used to analyze stability and reactivity, with good agreement between theoretical and experimental data. biointerfaceresearch.comresearchgate.net These studies often analyze frontier molecular orbitals (HOMO and LUMO) to understand the electronic aspects of reactivity.

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects, which involve the influence of orbital alignment on molecular properties, are crucial in determining the conformational preferences and reactivity of this compound. wikipedia.org The preference for the syn conformation of the carboxylic acid group, as mentioned earlier, is a classic example of a stereoelectronic effect, involving an interaction between the lone pair of the hydroxyl oxygen and the π* orbital of the carbonyl group. nih.gov

The conformation of the entire molecule is also influenced by the conjugation between the phenyl ring, the double bond, and the carbonyl group. For this conjugation to be maximized, a planar arrangement of these groups is favored. However, steric hindrance, particularly from the methyl group and in the (Z)-isomer, would likely lead to some deviation from planarity. DFT calculations can quantify the torsional barriers and the preferred dihedral angles.

In reactions, stereoelectronic effects can dictate the stereochemical outcome. For example, in an electrophilic addition to the double bond, the incoming electrophile will approach from a trajectory that allows for the most effective overlap with the π orbital of the double bond, often leading to specific stereoisomers of the product.

Quantum Chemical Calculations for Reactive Intermediates and Transition States

Quantum chemical calculations are indispensable for studying the fleeting existence of reactive intermediates and transition states. acs.org For reactions involving this compound, these calculations can provide detailed geometries and electronic structures of these transient species.

For example, in a base-catalyzed isomerization of the double bond, a transient carbanion intermediate would be formed. Quantum chemical calculations could reveal the extent of charge delocalization in this carbanion, which is crucial for its stability. Similarly, in an addition reaction, the structure of the transition state, including the lengths of the forming and breaking bonds, can be precisely calculated.

Advanced computational techniques can even trace reaction paths to predict possible reactants for a given product. chemrxiv.org While such extensive studies have not been specifically reported for this compound, the principles have been established in the study of other organic reactions. The study of pyruvic acid decarboxylation using DFT, for instance, successfully identified the most feasible reaction pathway by calculating the activation barriers for different proposed routes. nih.gov

Table 2: Calculated Properties of a Model α,β-Unsaturated Carboxylic Acid System

PropertyValueComputational Method
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
HOMO-LUMO Gap5.3 eVDFT/B3LYP
Dipole Moment2.1 DDFT/B3LYP
Activation Energy (Michael Addition)15 kcal/molDFT/M06-2X
Note: This table presents typical values obtained from DFT calculations for α,β-unsaturated carboxylic acids and is for illustrative purposes. Actual values for this compound would require specific calculations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Organic Molecules

As a versatile precursor, 3-methyl-4-phenylbut-3-enoic acid and its close derivatives serve as foundational starting materials in multi-step synthetic sequences aimed at producing high-value, complex organic structures.

While direct application of this compound in the total synthesis of macrolactones is not extensively documented, its bifunctional nature—possessing both a nucleophilic/coordinating carboxylate group and an electrophilic alkene—positions it as a viable candidate for such endeavors. In principle, the carboxylic acid can be esterified with a long-chain hydroxyalkene, followed by a ring-closing metathesis reaction to form the macrolactone ring. The phenyl and methyl groups would serve as stereochemical and electronic directing groups on the periphery of the macrocycle, influencing its conformation and properties.

The scaffold of unsaturated phenylbutenoic acids is pivotal in the synthesis of specialized chemical reagents. A closely related derivative, (3E)-4-Phenylbut-3-enoic acid methyl ester, is a documented building block for producing Methyl (E)-4-Phenyl-2-diazo-3-butenoate. sigmaaldrich.comsigmaaldrich.com This diazo compound is a highly effective donor-acceptor precursor for generating ruthenium-carbenoids, which are powerful intermediates in modern organic synthesis. These carbenoids are particularly utilized in reactions involving:

C-H Activation/Insertion: The generated carbenoid can insert into unactivated carbon-hydrogen bonds, providing a direct method for C-C bond formation.

Cyclopropanation: The carbenoid reacts with alkenes to form cyclopropane (B1198618) rings, a common structural motif in natural products and pharmaceuticals. sigmaaldrich.comsigmaaldrich.com

The transformation pathway highlights the utility of the phenylbutenoic acid core in accessing high-energy, reactive intermediates for advanced synthetic methods.

Table 1: Precursor Relationship for C-H Activation and Cyclopropanation Reagents

Starting Material PrecursorChemical NameCAS NumberResulting ReagentApplication
(3E)-4-Phenylbut-3-enoic acid methyl esterMethyl (E)-4-phenyl-3-butenoate34541-74-7Methyl (E)-4-Phenyl-2-diazo-3-butenoatePrecursor for Ru-carbenoids used in C-H insertion and cyclopropanation reactions. sigmaaldrich.comsigmaaldrich.com

The α,β-unsaturated carbonyl system inherent in the structure of this compound makes it an excellent Michael acceptor. This reactivity is fundamental to the synthesis of non-proteinogenic amino acids, which are crucial in medicinal chemistry for developing peptides with enhanced stability and novel biological activity.

The conjugate addition of a nitrogen-based nucleophile (such as ammonia (B1221849) or an amine) to the double bond, followed by manipulation of the carboxylic acid group, can lead to the formation of β-amino acids or γ-amino acids with phenyl and methyl substitutions. These "advanced" amino acid derivatives are valuable scaffolds for creating peptidomimetics and other biologically active molecules. The synthesis of amino acid methyl esters is a common strategy in peptide synthesis, and various methods exist for this transformation. mdpi.commdpi.com

Table 2: Potential Synthesis of Advanced Amino Acid Scaffolds

Starting MaterialReaction TypePotential Product ScaffoldSignificance
This compoundMichael Addition (with an amine nucleophile)3-amino-3-methyl-4-phenylbutanoic acidForms a β-amino acid derivative with quaternary substitution, a high-value scaffold in drug discovery. monash.edu

Functional Derivatives in Catalysis and Ligand Design

The inherent chemical functionalities of this compound allow it to be transformed into derivatives that can actively participate in or support catalytic processes.

The molecular structure of this compound offers several potential coordination sites for metal centers, making it a candidate for ligand development in organometallic catalysis.

Carboxylate Coordination: The carboxylic acid can be deprotonated to a carboxylate anion, which can act as a monodentate or bidentate ligand for a wide range of transition metals.

Alkene and Arene π-Coordination: The phenyl ring and the C=C double bond represent electron-rich π-systems that can coordinate to electron-deficient metal centers.

By modifying the carboxylic acid, for instance, into a phosphine-containing derivative, it could be developed into a multifunctional ligand. Such ligands are instrumental in controlling the reactivity and selectivity of metal catalysts in cross-coupling, hydrogenation, and cycloisomerization reactions. ipcm.fr

Beyond simply acting as a ligand, derivatives of this compound can serve as precursors to entire catalytic systems.

Homogeneous Catalysts: When complexed with a soluble metal salt, a functionalized derivative of the acid can form a discrete, single-site homogeneous catalyst. The steric bulk of the methyl and phenyl groups can create a specific chiral pocket around the metal center, potentially inducing asymmetry in catalytic transformations.

Heterogeneous Catalysts: The carboxylic acid group provides a chemical handle to immobilize the molecule onto a solid support, such as silica (B1680970), alumina, or a polymer resin. This process of "grafting" is a key step in creating heterogeneous catalysts. Once anchored, the phenyl or alkene group can be further functionalized to introduce a catalytic site, leading to a stable, recyclable, and selective catalyst for industrial processes.

Integration into Novel Material Architectures

Polymer and Resin Precursor Development

There is currently no specific information available in scientific literature or patents that details the use of This compound as a monomer for the synthesis of polymers or as a precursor for resins. The inherent functionalities of the molecule, such as the vinyl group suitable for addition polymerization and the carboxylic acid group for condensation polymerization (e.g., to form polyesters or polyamides), theoretically permit its use in polymer chemistry. However, no studies have been found that demonstrate these applications.

Components in Optoelectronic and Functional Materials

Similarly, the role of This compound as a component in optoelectronic and functional materials is not described in the available research. The phenyl group in its structure could, in principle, be modified to imbue the molecule with specific electronic or optical properties. For instance, the introduction of electron-donating or electron-withdrawing groups could tune its photophysical characteristics for potential use in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Nevertheless, there is no published research to support the development or use of this specific compound in such materials.

Further research and investigation are required to explore and establish the potential of This compound in the fields of advanced organic synthesis and materials science.

Advanced Analytical Methodologies for Research on 3 Methyl 4 Phenylbut 3 Enoic Acid

High-Resolution Spectroscopic Techniques for Detailed Structural Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of 3-methyl-4-phenylbut-3-enoic acid. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for definitive assignments.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear in the aromatic region (δ 7.2-7.5 ppm). The vinylic proton would likely resonate downfield due to conjugation with both the phenyl ring and the carboxylic acid group. The methyl protons would appear as a singlet or a doublet depending on the coupling with the vinylic proton, and the methylene (B1212753) protons adjacent to the carboxyl group would exhibit a characteristic chemical shift.

The ¹³C NMR spectrum would show signals for the carboxyl carbon, the carbons of the phenyl ring, the vinylic carbons, the methyl carbon, and the methylene carbon. The chemical shifts of the vinylic carbons are particularly informative for confirming the substitution pattern of the double bond.

To resolve any ambiguities and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY: This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the vinylic proton and the methyl protons (if coupled), as well as correlations among the protons of the phenyl ring.

HSQC: This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals of the protonated carbons in the molecule.

Proton (¹H)Predicted Chemical Shift (δ ppm)MultiplicityJ-coupling (Hz)COSY CorrelationsHMBC Correlations
-COOH10-12singlet--C=O, CH₂
Phenyl-H7.2-7.5multiplet-Other Phenyl-HPhenyl-C, Vinylic-C
Vinylic-H5.8-6.2quartet/singlet-Methyl-H (if coupled)Phenyl-C, C=O, Methyl-C
Methylene (-CH₂-)2.4-2.8singlet--C=O, Vinylic-C
Methyl (-CH₃)1.9-2.2doublet/singlet-Vinylic-H (if coupled)Vinylic-C
Carbon (¹³C)Predicted Chemical Shift (δ ppm)HSQC Correlation (with ¹H)
-C=O170-180-
Phenyl-C (quat)135-145-
Phenyl-C (CH)125-130Phenyl-H
Vinylic-C (quat)130-140-
Vinylic-C (CH)120-130Vinylic-H
Methylene (-CH₂-)30-40Methylene-H
Methyl (-CH₃)15-25Methyl-H

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. researchgate.netacs.orgchromatographyonline.com The C=O stretching vibration of the conjugated carboxylic acid will appear as a strong absorption band, expected around 1680-1700 cm⁻¹. researchgate.netacs.orgchromatographyonline.com The C=C stretching vibration, being part of a conjugated system, would likely be observed in the 1620-1640 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be present around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. The C=C double bond, being relatively non-polar, is expected to give a strong signal in the Raman spectrum. The symmetric vibrations of the phenyl ring are also typically Raman active. The C=O stretch will also be visible, though it is often stronger in the IR spectrum.

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)WeakStretching vibration, characteristically broad due to hydrogen bonding. researchgate.netacs.orgchromatographyonline.com
C-H (Aromatic)3000-3100 (medium)StrongStretching vibration.
C-H (Aliphatic)2850-2960 (medium)MediumStretching vibrations of methyl and methylene groups.
C=O (Conjugated Carboxylic Acid)1680-1700 (strong)MediumStretching vibration, frequency is lowered due to conjugation with the C=C bond and phenyl ring. researchgate.netacs.orgchromatographyonline.com
C=C (Conjugated)1620-1640 (medium)StrongStretching vibration.
C-O (Carboxylic Acid)1210-1320 (strong)WeakStretching vibration.
O-H Bend (Carboxylic Acid)910-950 (medium)WeakOut-of-plane bending vibration.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound and for studying its fragmentation patterns, which can provide further structural confirmation.

Using a technique like electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. HRMS allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy, enabling the determination of the elemental composition.

The fragmentation of the molecular ion upon collision-induced dissociation (CID) would be expected to follow predictable pathways for carboxylic acids and unsaturated systems. Common fragmentation pathways for α,β-unsaturated carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). uq.edu.aunih.gov The presence of the phenyl group would likely lead to the formation of stable resonance-stabilized fragment ions.

IonPredicted m/z (for C₁₁H₁₂O₂)Description
[M]⁺˙188.0837Molecular ion
[M-OH]⁺171.0809Loss of hydroxyl radical
[M-H₂O]⁺˙170.0783Loss of water
[M-COOH]⁺143.0861Loss of the carboxyl group
[C₆H₅CH=C(CH₃)]⁺˙118.0783Fragment corresponding to the styrenyl moiety after cleavage of the C-C bond
[C₆H₅]⁺77.0391Phenyl cation

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for separating the different isomers of this compound and for assessing the purity of synthesized batches by separating it from byproducts and starting materials.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

Due to the presence of a stereogenic center at the methyl-substituted carbon (if the double bond geometry allows for enantiomers) and the possibility of E/Z diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation and quantification of the different stereoisomers of this compound.

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including carboxylic acids. chromatographyonline.com The choice of mobile phase is also crucial and typically consists of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape and resolution for acidic analytes. chromatographyonline.com

The separation of E/Z diastereomers can often be achieved on standard reversed-phase or normal-phase HPLC columns, as they have different physical properties.

ParameterCondition for Enantiomeric SeparationCondition for Diastereomeric Separation
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)C18 reversed-phase or silica (B1680970) normal-phase
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)Acetonitrile (B52724)/Water with 0.1% Formic Acid (for reversed-phase) or Hexane/Ethyl Acetate (for normal-phase)
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Detection UV at a wavelength corresponding to the chromophore (e.g., 254 nm)UV at 254 nm
Expected Result Baseline separation of the two enantiomers, allowing for the determination of enantiomeric excess (ee).Separation of the E and Z isomers.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation of Byproducts

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. This makes UPLC an ideal technique for assessing the purity of this compound by separating it from closely related impurities and potential byproducts from its synthesis.

A reversed-phase UPLC method would typically be employed, using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The high resolving power of UPLC can separate isomers and byproducts that might co-elute in a standard HPLC analysis. researchgate.netnih.gov

ParameterUPLC Method for Purity Assessment
Column Acquity UPLC BEH C18 (or equivalent), 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A time-programmed gradient from a low to a high percentage of Mobile Phase B to elute compounds with a range of polarities.
Flow Rate 0.3 - 0.6 mL/min
Detection UV (Diode Array Detector) to monitor at multiple wavelengths and Mass Spectrometry (MS) for peak identification.
Expected Result A high-resolution chromatogram showing the main peak of this compound well-separated from any impurity peaks, allowing for accurate purity determination.

X-ray Crystallography for Solid-State Structural Elucidation

As of the current literature review, specific crystallographic data for this compound is not publicly available. However, analysis of structurally related compounds provides a foundation for predicting its potential solid-state characteristics. For instance, studies on derivatives of 4-phenylbut-3-enoic acid reveal key structural motifs that are likely to be conserved.

For example, the crystal structure of a related compound, (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, was determined to have an E conformation about the carbon-carbon double bond. nih.gov In this molecule, the ketone group is nearly co-planar with the double bond, while the phenyl group is significantly twisted. nih.gov The terminal aromatic rings in this derivative are almost perpendicular to each other, resulting in a U-shaped molecular conformation. nih.gov

Should single crystals of this compound be grown, X-ray diffraction analysis would provide the following key parameters, which are typically reported in a standard crystallographic information file (CIF):

A hypothetical data table for this compound, based on anticipated structural features, is presented below. This table illustrates the type of information that would be obtained from a successful crystallographic study.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 1021.9
Z 4
Density (calculated) (g/cm³) 1.234

The elucidation of the crystal structure of this compound would allow for a detailed comparison with other known structures and contribute to a deeper understanding of structure-property relationships within this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methyl-4-phenylbut-3-enoic acid in laboratory settings?

  • Methodology : The compound can be synthesized via a conjugated addition reaction using α,β-unsaturated carbonyl intermediates. For example, a Knoevenagel condensation between phenylacetic acid derivatives and methyl vinyl ketone under acidic catalysis (e.g., p-toluenesulfonic acid) yields the target compound. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity. Analytical validation using NMR (¹H/¹³C) and GC-MS is critical to confirm structural integrity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Compare ¹H NMR peaks to reference spectra (e.g., δ 6.8–7.4 ppm for aromatic protons, δ 2.1–2.5 ppm for methyl groups).
  • IR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and conjugated carbonyl (C=O stretch ~1680–1720 cm⁻¹).
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity. Cross-reference retention times with authenticated standards .

Q. What are the known biological activities or pharmacological targets associated with this compound?

  • Methodology : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or lipoxygenase) using in vitro assays. Molecular docking studies can predict binding affinity to inflammatory targets. Compare results to structurally similar compounds like 4-phenylbutyric acid, which modulates protein folding and ER stress .

Advanced Research Questions

Q. What strategies can be employed to optimize the stereoselective synthesis of this compound?

  • Methodology : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to control stereochemistry during the Knoevenagel step. Monitor enantiomeric excess via chiral HPLC or polarimetry. Design of Experiments (DoE) can systematically evaluate factors like solvent polarity, temperature, and catalyst loading .

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Methodology : Replicate conflicting experiments under standardized conditions (e.g., deuterated solvent quality, NMR calibration). Cross-validate using alternative techniques (e.g., X-ray crystallography for absolute configuration). Collaborate with databases like NIST Chemistry WebBook to reconcile discrepancies .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound under varying conditions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and transition states. Assess stability via molecular dynamics simulations under physiological pH (5–7.4) to predict degradation products. Compare results to experimental stability studies (accelerated aging, LC-MS monitoring) .

Safety and Handling Considerations

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .
  • Hazard Mitigation : Use fume hoods for synthesis and PPE (gloves, goggles) during handling. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Data Contradiction Analysis Framework

Issue Resolution Strategy References
Spectral peak mismatchReplicate with certified reference materials
Variable bioactivityStandardize assay protocols (e.g., cell lines)
Synthetic yield varianceOptimize via DoE and in situ reaction monitoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.